2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-methylphenoxy group, a pyrrolidinyl group, and a thiophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the 3-methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenating agent to form 3-methylphenyl halide.
Introduction of the pyrrolidinyl group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions involving pyrrolidine and an appropriate electrophile.
Formation of the thiophenyl group: Thiophene can be functionalized through various methods, such as halogenation followed by nucleophilic substitution.
Coupling reactions: The final step involves coupling the 3-methylphenoxy, pyrrolidinyl, and thiophenyl groups to the acetamide backbone under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Medicine
Therapeutic Agents: Investigation of its potential as an active pharmaceutical ingredient (API) for treating various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the thiophenyl group.
2-(3-methylphenoxy)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the pyrrolidinyl group.
2-(phenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide: Lacks the methyl group on the phenoxy ring.
Uniqueness
The presence of the 3-methylphenoxy, pyrrolidinyl, and thiophenyl groups in the same molecule imparts unique chemical and biological properties to 2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide. These structural features may enhance its reactivity, binding affinity, and specificity in various applications.
Properties
Molecular Formula |
C19H24N2O2S |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C19H24N2O2S/c1-15-6-4-7-16(12-15)23-14-19(22)20-13-17(18-8-5-11-24-18)21-9-2-3-10-21/h4-8,11-12,17H,2-3,9-10,13-14H2,1H3,(H,20,22) |
InChI Key |
OFQMLNZWFKSKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCC3 |
Origin of Product |
United States |
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